3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of naphthalene, triazole, and benzothiazole
Preparation Methods
The synthesis of 3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Naphthalen-1-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the naphthalen-1-ylmethyl group is attached to the sulfur atom of the benzothiazole ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or benzothiazole rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[(Naphthalen-1-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can be compared with other similar compounds, such as:
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazole ring but has a thiadiazine ring instead of a benzothiazole ring, leading to different chemical and biological properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a tetrazine ring fused with the triazole ring, which imparts unique energetic properties.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have different ring structures but share some biological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C19H13N3S2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C19H13N3S2/c1-2-9-15-13(6-1)7-5-8-14(15)12-23-18-20-21-19-22(18)16-10-3-4-11-17(16)24-19/h1-11H,12H2 |
InChI Key |
WYWRZUZYEYHRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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